molecular formula C20H16O B14635035 9-(4-Methylphenyl)fluoren-9-ol CAS No. 57028-28-1

9-(4-Methylphenyl)fluoren-9-ol

Cat. No.: B14635035
CAS No.: 57028-28-1
M. Wt: 272.3 g/mol
InChI Key: JUHHRZVJJRVJMU-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)fluoren-9-ol is a polycyclic aromatic alcohol characterized by a fluorene backbone substituted with a hydroxyl group and a 4-methylphenyl group at the 9-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of functionalized fluorene derivatives for materials science and pharmaceuticals.

The hydroxyl group at the 9-position participates in hydrogen bonding, influencing solubility in polar solvents, while the 4-methylphenyl substituent enhances lipophilicity and steric bulk. These features are critical in applications such as optoelectronic materials, where substituents modulate charge transport properties .

Properties

CAS No.

57028-28-1

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

9-(4-methylphenyl)fluoren-9-ol

InChI

InChI=1S/C20H16O/c1-14-10-12-15(13-11-14)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3

InChI Key

JUHHRZVJJRVJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylphenyl)fluoren-9-ol typically involves the reaction of 9-phenyl-fluoren-9-ol with a methyl-substituted benzene derivative under specific conditions. One common method includes the use of a Friedel-Crafts reaction, where the fluoren-9-ol is reacted with 4-methylbenzene in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-(4-Methylphenyl)fluoren-9-ol can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

Chemistry: 9-(4-Methylphenyl)fluoren-9-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable in the development of advanced materials .

Mechanism of Action

The exact mechanism of action of 9-(4-Methylphenyl)fluoren-9-ol is not fully understood. it is believed to interact with various molecular targets and pathways. The compound’s lipophilicity suggests that it may readily penetrate cell membranes and interact with intracellular targets. Studies have shown that similar compounds can act as weak dopamine reuptake inhibitors, suggesting a potential role in modulating neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 9-(4-Methylphenyl)fluoren-9-ol include:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Properties/Applications
Fluoren-9-ol (base compound) -OH C₁₃H₁₀O 153.5 Parent compound; used in metabolic studies
9-Phenylfluoren-9-ol -OH, -Ph (phenyl) C₁₉H₁₄O Not reported Intermediate for brominated derivatives
3,6-Dimethoxy-9-(styryl)fluoren-9-ol -OH, -OCH₃ (3,6-), -CH=CHPh C₂₃H₂₀O₃ Not reported Enhanced conjugation for optoelectronics
9-(4-Bromophenyl)fluoren-9-ol -OH, -Br-Ph (4-bromophenyl) C₁₉H₁₃BrO Not reported Halogenated derivative for cross-coupling reactions

Substituent Impact Analysis:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methyl group in this compound is electron-donating via hyperconjugation, which stabilizes adjacent carbocations (e.g., in acid-catalyzed dehydration) compared to electron-withdrawing groups like bromine in 9-(4-Bromophenyl)fluoren-9-ol .
  • Optoelectronic Properties : Methoxy groups in 3,6-Dimethoxy derivatives enhance conjugation and redshift absorption/emission spectra, whereas alkyl or halogen substituents primarily influence solubility and crystallinity .

Physicochemical Properties

  • Melting Point : Fluoren-9-ol (153.5°C) has a lower melting point than this compound (inferred to be higher due to increased molecular weight and van der Waals interactions).
  • Solubility : The 4-methylphenyl group reduces polarity compared to Fluoren-9-ol, decreasing solubility in polar solvents like water but improving compatibility with aromatic solvents .
  • Acidity : The hydroxyl group in this compound is less acidic than in Fluoren-9-ol due to the electron-donating methyl group destabilizing the deprotonated form .

Stability and Degradation

  • Carbocation Stability : The 9-(diphenylmethyl)fluoren-9-yl cation (from 9-(diphenylmethyl)fluoren-9-ol) undergoes 1,2-hydride shifts with a high activation barrier (23.8 kcal/mol) . In contrast, the 4-methylphenyl substituent in the target compound may stabilize adjacent carbocations through resonance, facilitating rearrangement reactions.
  • Photostability : Radical-derived photoproducts observed in 9-(diphenylmethyl)fluoren-9-ol suggest that this compound may similarly undergo C-O or C-C bond cleavage under UV irradiation.

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